molecular formula C15H16N2O5S B5123136 4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide

4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No. B5123136
M. Wt: 336.4 g/mol
InChI Key: YEFHWFHPKNXGHY-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide is not fully understood. However, it is believed to act as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. By inhibiting carbonic anhydrase enzymes, 4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide may disrupt these processes and lead to its physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide have been studied extensively. It has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been shown to have anti-microbial effects by inhibiting the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit carbonic anhydrase enzymes, which makes it a useful probe for studying the binding of sulfonamide derivatives to these enzymes. Another advantage is its anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a potential candidate for the development of new drugs. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide. One direction is the development of new derivatives with improved properties, such as increased potency and reduced toxicity. Another direction is the study of its potential applications in other fields, such as materials science and environmental science. Finally, the study of its mechanism of action and physiological effects may lead to a better understanding of its potential applications in medicine.

Synthesis Methods

The synthesis of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide has been reported using different methods. One of the methods involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 2-phenoxyethylamine in the presence of a base. Another method involves the reaction of 4-methyl-3-nitrobenzenesulfonamide with 2-chloroethyl phenyl ether in the presence of a base. Both methods result in the formation of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide, which can be purified using various techniques.

Scientific Research Applications

4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide has been studied for its potential application in various fields of scientific research. It has been used as a reagent in the synthesis of other compounds, such as sulfonamide derivatives and heterocyclic compounds. It has also been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been used as a probe to study the binding of sulfonamide derivatives to carbonic anhydrase enzymes.

properties

IUPAC Name

4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-12-7-8-14(11-15(12)17(18)19)23(20,21)16-9-10-22-13-5-3-2-4-6-13/h2-8,11,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFHWFHPKNXGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide

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